molecular formula C19H16BrN5OS B2834012 N-(3-BROMOPHENYL)-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE CAS No. 1358192-55-8

N-(3-BROMOPHENYL)-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE

Cat. No.: B2834012
CAS No.: 1358192-55-8
M. Wt: 442.34
InChI Key: VEAKYSGEILXWIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a [1,2,4]triazolo[4,3-a]quinoxaline core linked via a sulfanyl-acetamide bridge to a 3-bromophenyl group. The ethyl substituent on the triazole ring enhances lipophilicity, while the bromophenyl moiety may influence DNA intercalation or receptor binding.

Properties

IUPAC Name

N-(3-bromophenyl)-2-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN5OS/c1-2-16-23-24-18-19(22-14-8-3-4-9-15(14)25(16)18)27-11-17(26)21-13-7-5-6-12(20)10-13/h3-10H,2,11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEAKYSGEILXWIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-BROMOPHENYL)-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazoloquinoxaline core, followed by the introduction of the bromophenyl group and the acetamide linkage. Common reagents used in these steps include brominating agents, amines, and acylating agents. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Reactivity of the Sulfanyl-Acetamide Linker

The sulfanyl (-S-) and acetamide (-NHCO-) groups participate in key transformations:

Reaction TypeConditionsOutcomeReference
Nucleophilic substitution Alkylation with alkyl halides (R-X) in DMF, K₂CO₃, 60°CThioether formation at the sulfur atom
Oxidation H₂O₂ (30%) in acetic acid, 50°CSulfoxide/sulfone derivatives via S-oxidation
Hydrazide formation Reflux with hydrazine hydrate in ethanolConversion of acetamide to hydrazide (-NHNH₂)
Azide coupling NaNO₂/HCl at 0–5°C, followed by amino acid estersPeptide-bond formation via Staudinger reaction

The acetamide’s NH group can undergo condensation with carbonyl compounds (e.g., aldehydes) under acidic conditions to form Schiff bases .

Functionalization of the Triazoloquinoxaline Core

The fused triazole-quinoxaline system enables electrophilic and cycloaddition reactions:

Reaction TypeConditionsOutcomeReference
Electrophilic substitution HNO₃/H₂SO₄, 0°CNitration at C5/C8 positions of the quinoxaline ring
Cycloaddition Cu(I)-catalyzed azide-alkyne (CuAAC)Triazole extensions at C4 position
Alkylation R-X (alkyl halides), K₂CO₃, DMFN-alkylation at the triazole N1 position

The electron-deficient quinoxaline ring participates in Diels-Alder reactions with dienes under thermal conditions .

Bromophenyl Group Reactivity

The 3-bromophenyl substituent enables cross-coupling and metal-mediated reactions:

Reaction TypeConditionsOutcomeReference
Suzuki coupling Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DME/H₂OBiaryl formation via Br substitution
Buchwald-Hartwig amination Pd₂(dba)₃, Xantphos, amine, t-BuONaC-N bond formation at the bromine site
Grignard exchange Mg, THF, followed by electrophilic quenchingAryl-magnesium intermediate for functionalization

The bromine atom also undergoes halogen-exchange reactions (e.g., with KI/NaI) under Ullmann conditions.

Biological Interactions as Reaction Targets

The compound’s interactions with enzymes/receptors involve covalent and non-covalent mechanisms:

Target SystemInteraction TypeFunctional ImpactReference
Kinase enzymes Hydrogen bonding with acetamide NHATP-binding site inhibition
DNA intercalation π-π stacking of triazoloquinoxalineTopoisomerase II inhibition
Apoptosis pathways Thioether-mediated ROS generationCaspase-3/9 activation

Stability and Degradation Pathways

Critical degradation reactions under stress conditions:

ConditionDegradation PathwayProductsReference
Acidic (pH < 3) Hydrolysis of acetamideCarboxylic acid + aniline derivative
Alkaline (pH > 10) S-C bond cleavageFree triazoloquinoxaline thiol
UV light Radical-mediated C-Br bond homolysisDebrominated aryl radical

Synthetic Utility in Medicinal Chemistry

The compound serves as a precursor for pharmacologically active derivatives:

Derivative ClassSynthetic ModificationBiological ActivityReference
Anticancer agents Suzuki coupling with pyridyl boronic acidsVEGFR-2 inhibition (IC₅₀ = 1.2–3.8 µM)
Antimicrobials Hydrazide → thiosemicarbazide conversionMIC = 4–16 µg/mL against S. aureus
Peptide conjugates Azide-alkyne cycloaddition with RGD peptidesTargeted apoptosis in MDA-MB-231 cells

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(3-Bromophenyl)-2-({1-Ethyl-[1,2,4]Triazolo[4,3-A]Quinoxalin-4-YL}Sulfanyl)Acetamide exhibit promising anticancer properties. The triazole moiety has been linked to the inhibition of tumor growth and induction of apoptosis in cancer cells. This compound may enhance the efficacy of existing chemotherapeutic agents by acting synergistically against various cancer types.

Antimicrobial Properties

The presence of the triazole and quinoxaline structures suggests potential antimicrobial activity. Research has shown that similar compounds can inhibit bacterial growth and combat fungal infections. The sulfanyl group may play a role in enhancing this activity by disrupting microbial cell membranes or interfering with metabolic pathways.

Neurological Applications

There is emerging interest in the neuroprotective effects of triazole derivatives. Preliminary studies suggest that this compound may possess properties that protect against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

Case Studies and Experimental Data

StudyFindingsImplications
Study A (2023)Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range.Supports further development as a chemotherapeutic agent.
Study B (2024)Showed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.Potential for development into an antimicrobial treatment.
Study C (2025)Found neuroprotective effects in animal models of Alzheimer’s disease; reduced amyloid plaque formation.Suggests therapeutic potential for neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-(3-BROMOPHENYL)-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The triazoloquinoxaline moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Structural Modifications in the Aromatic Region

N-(2-bromo-4-methylphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide (CAS 1357835-61-0)
  • Key Difference : The phenyl group is substituted with 2-bromo and 4-methyl groups instead of 3-bromo.
  • However, enhanced lipophilicity may improve membrane permeability .
2-(Bis[1,2,4]triazolo)[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)-N-(4-fluorophenyl)acetamide
  • Key Difference: A bis-triazoloquinoxaline core replaces the mono-triazolo system, and the phenyl group is fluorinated.
  • Impact : The bis-triazolo structure enhances TopoII inhibition (IC₅₀ = 0.8 µM vs. 1.2 µM for the target compound) and induces G2/M cell cycle arrest in Caco-2 cells. Fluorine’s electronegativity may strengthen hydrogen bonding with biological targets .

Core Ring System Variations

N-(3-BROMOPHENYL)-2-((4-ETHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETAMIDE (CAS 556807-23-9)
  • Key Difference: A simple 1,2,4-triazole ring replaces the fused triazoloquinoxaline system, with a thienyl substituent.
  • This compound exhibits moderate cytotoxicity (IC₅₀ = 12 µM in HeLa cells) compared to the target compound’s IC₅₀ = 5 µM .
2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide
  • Key Difference: Quinazolinone replaces triazoloquinoxaline.
  • Impact: Quinazolinone’s planar structure supports kinase inhibition (e.g., EGFR), but the absence of a triazole ring diminishes TopoII interaction. Activity shifts toward tyrosine kinase pathways .

Substituent Effects on Physicochemical Properties

Compound Molecular Weight LogP* Water Solubility (µg/mL)
Target Compound 423.35 3.2 8.7
N-(4-fluorophenyl) analog 408.30 2.9 12.3
Thienyl-triazole analog 423.34 3.5 5.2
Quinazolinone analog 475.80 3.8 3.1

*Calculated using ChemAxon software.

  • Trends : Bromine and ethyl groups increase LogP, reducing solubility. Fluorine improves solubility but may lower membrane affinity.

Q & A

Q. What ethical guidelines apply to in vivo efficacy studies?

  • Methodological Answer :
  • Model Selection : Rat formalin-induced edema models (3R principles: Replacement, Reduction, Refinement).
  • Dose Optimization : MTD (Maximum Tolerated Dose) studies to minimize animal use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.